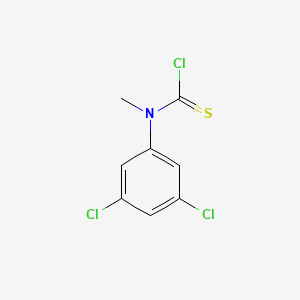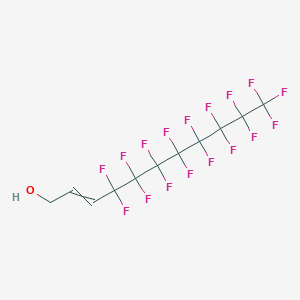
3-(Perfluorooctyl)prop-2-enol
Descripción general
Descripción
3-(Perfluorooctyl)prop-2-enol is a chemical compound with the CAS Number: 2340-84-3 . It has a molecular weight of 476.13 and its IUPAC name is (2E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-undecen-1-ol .
Synthesis Analysis
The synthesis of 3-(Perfluorooctyl)prop-2-enol involves a two-step alcoholization process . The first step is the addition of the olefin propylene to perfluorooctyl iodide to yield the corresponding iodo-adduct perfluorooctyl propyl iodide . The second step is the hydrolysis of the adduct reacted with water and dimethylformamide to yield the final product . The optimal conditions for each step of the process were determined, and a 93% yield of adduct and 95% yield of final product was achieved .Molecular Structure Analysis
The InChI code for 3-(Perfluorooctyl)prop-2-enol is 1S/C11H5F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2,29H,3H2/b2-1+ .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(Perfluorooctyl)prop-2-enol are the addition of the olefin propylene to perfluorooctyl iodide and the subsequent hydrolysis of the resulting adduct .Physical And Chemical Properties Analysis
The boiling point of 3-(Perfluorooctyl)prop-2-enol is 82-85/8 Torr .Aplicaciones Científicas De Investigación
Synthesis and Stability of Fluorinated Compounds 3H-Perfluorobicyclo[2.2.0]hexan-2-one has been synthesized, showcasing the stability of its enol form in different solvents due to its strength as a hydrogen bond donor. This study highlights the unique stability of fluorinated enols, which could have implications in designing fluorine-containing pharmaceuticals and materials (Lindner et al., 1996).
Building Blocks for Fluorous Chemistry 2-Iodo-3-(perfluoroalkyl)propanols have been synthesized in significant quantities, serving as valuable building blocks for fluorous chemistry. This process facilitates the production of 3-(perfluoroalkyl)propanols, indicating their potential utility in creating fluorous phases for various applications (Rábai et al., 2007).
Surface Modification and Hydrophobic Coatings Fluorinated epoxides, such as 3-(perfluorooctyl)-1,2-propenoxide, have been employed as modifying additives in UV curable systems, enhancing the hydrophobicity of surfaces. This application demonstrates the role of fluorinated compounds in producing coatings with altered surface properties, which can be beneficial in various industrial and biomedical applications (Sangermano et al., 2003).
Synthetic Methodologies Studies on the addition of perfluorohexyl iodide to allyl chloride, leading to the formation of 3-(perfluorohexyl)prop-1-ene, underline the significance of 3-(Perfluorooctyl)prop-2-enol and related compounds in synthetic organic chemistry. These methodologies offer pathways for creating polyfluoro-olefins, which are crucial in developing materials with specific fluorine-related properties (Napoli & Bertani, 2001).
Environmental Impact and Biodegradation Research on perfluorinated compounds, including their production, environmental distribution, and potential for biodegradation, is crucial. Studies examining the body burden of different perfluorinated substances reveal the environmental persistence and challenges associated with their degradation, emphasizing the need for understanding the lifecycle and environmental impact of fluorinated chemicals (Fromme et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundec-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2,29H,3H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUDACTYWYPFLY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F17O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Perfluorooctyl)prop-2-enol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




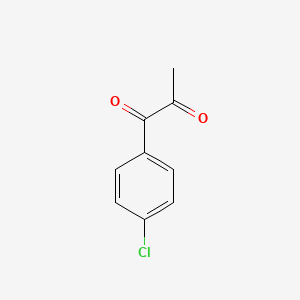
![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1586533.png)
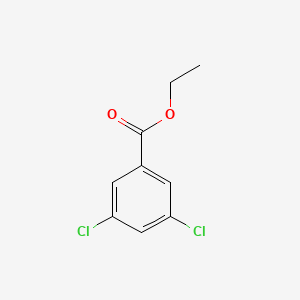

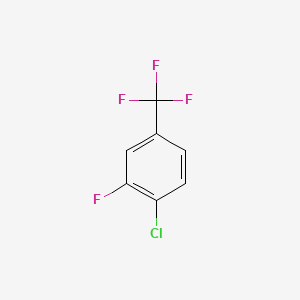
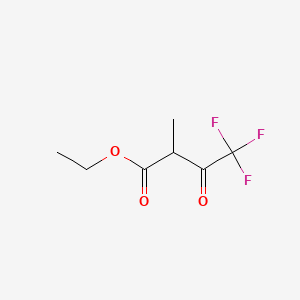
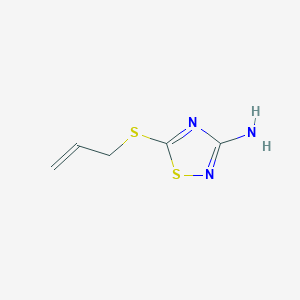
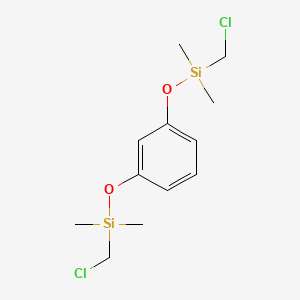
![Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane](/img/structure/B1586545.png)
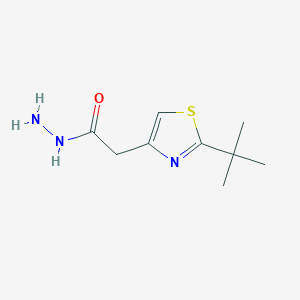
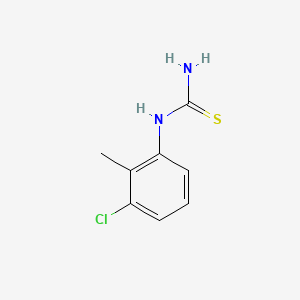
![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)
